![molecular formula C₁₃H₁₃PS B106550 (Diphenylphosphino)methanethiol CAS No. 324753-16-4](/img/structure/B106550.png)
(Diphenylphosphino)methanethiol
Overview
Description
“(Diphenylphosphino)methanethiol” is a biomolecular compound with the molecular formula C13H13PS . It has an average mass of 232.281 Da and a monoisotopic mass of 232.047562 Da . This compound is used in the synthesis of amides and azides, transfer reactions, and biological function . It has also been shown to be an effective site-specific immobilization agent for metal ions .
Synthesis Analysis
“(Diphenylphosphino)methanethiol” is used in the Staudinger ligation, a reaction that forms an amide bond between a phosphinothioester and an azide . This reaction is particularly useful in the ligation of peptides en route to the total chemical synthesis of proteins . The rate-determining step in the Staudinger ligation of glycyl residues mediated by “(Diphenylphosphino)methanethiol” is the formation of the initial phosphazide intermediate .
Molecular Structure Analysis
The molecular structure of “(Diphenylphosphino)methanethiol” consists of a phosphorus atom bonded to two phenyl groups and a methanethiol group . This structure allows it to participate in various chemical reactions, particularly those involving the formation of amide bonds .
Chemical Reactions Analysis
“(Diphenylphosphino)methanethiol” is involved in the Staudinger ligation, a reaction that forms an amide bond between a phosphinothioester and an azide . This reaction is particularly useful in the ligation of peptides en route to the total chemical synthesis of proteins . The rate-determining step in the Staudinger ligation of glycyl residues mediated by “(Diphenylphosphino)methanethiol” is the formation of the initial phosphazide intermediate .
Physical And Chemical Properties Analysis
“(Diphenylphosphino)methanethiol” has a molecular weight of 232.28 g/mol . It is a solid substance with off-white color . It has a predicted boiling point of 326.4±25.0 °C . It is slightly soluble in chloroform and ethyl acetate . It is hygroscopic and should be stored in a freezer under an inert atmosphere .
Scientific Research Applications
1. Traceless Staudinger Ligation in Peptide Coupling
- (Diphenylphosphino)methanethiol is critical in the traceless Staudinger ligation, a reaction that forms an amide bond between a phosphinothioester and an azide. It is particularly effective in the coupling of peptides, showing high efficacy without incorporating residual atoms (Soellner, Nilsson, & Raines, 2006).
2. Role in Diiron Dithiolate Complexes
- It plays a role in the formation of diiron dithiolate complexes, where it serves as a bridging ligand. These complexes have significant importance in organometallic chemistry (Hogarth, O'Brien, & Tocher, 2003).
3. Formation of Dinuclear and Tetranuclear Complexes
- The compound is used in synthesizing dinuclear and tetranuclear complexes with bis(diphenylphosphino)amide and bis(diphenylphosphino)methanide as ligands. This has implications for creating unique molecular structures and understanding metal-ligand interactions (Usón et al., 1986).
4. Hydrogen Bond Donor Properties
- Bis(diphenylphosphino)methane, related to (diphenylphosphino)methanethiol, can act as a hydrogen bond donor in various chemical structures, impacting the molecular stability and interactions of the complexes it forms (Jones & Ahrens, 1998).
5. Involvement in Gold(I) Complexes
- It has been utilized in the synthesis and characterization of dinuclear gold(I) complexes, indicating its role in the development of metal-ligand coordination chemistry (Davilla et al., 1993).
6. Photodegradation of Nitroaromatics in Water
- Gold(I) coordination compounds derived from (diphenylphosphino)methanethiol have shown effective catalytic performance in the photodegradation of nitroaromatics in water, an application significant in environmental chemistry (Qi et al., 2015).
Safety And Hazards
“(Diphenylphosphino)methanethiol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
diphenylphosphanylmethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEZSSBBLDNMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CS)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459468 | |
Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylphosphino)methanethiol | |
CAS RN |
324753-16-4 | |
Record name | (DIPHENYLPHOSPHINO)METHANETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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